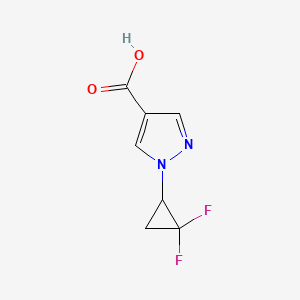

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluorocyclopropyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-7(9)1-5(7)11-3-4(2-10-11)6(12)13/h2-3,5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSUOSQZVIFQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172240-86-5 | |

| Record name | 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Introduction of the carboxylic acid group at C4 is achieved through formylation and subsequent oxidation. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl$$_3$$) and dimethylformamide (DMF), selectively formylates the pyrazole ring at the C4 position.

Procedure:

- Formylation: Treatment of 1-(2,2-difluorocyclopropyl)-1H-pyrazole (10) with POCl$$_3$$/DMF at 110°C yields the aldehyde derivative (13a) in 57% yield.

- Oxidation: The aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO$$_4$$) in a 1,4-dioxane-water mixture, achieving 82% yield for 15a.

Optimization Notes:

- Solvent Choice: Aqueous dioxane prevents over-oxidation and enhances solubility of intermediates.

- Temperature Control: Oxidation at 60–70°C minimizes side reactions.

Hydrolysis of Ester Precursors

Alternative routes involve the synthesis of ester derivatives followed by hydrolysis. While direct examples are limited in the literature, analogous methods for related pyrazole-carboxylic acids provide valuable insights. For instance, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate undergoes saponification with aqueous NaOH to yield the corresponding acid. Adapting this approach:

- Ester Synthesis: Alkylation of 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylate esters via Mitsunobu or nucleophilic substitution.

- Hydrolysis: Treatment with 2M HCl or NaOH in ethanol-water (4:1) at reflux, followed by acidification to precipitate the carboxylic acid.

Data Comparison:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH, EtOH/H$$_2$$O, reflux | 75–80 | 99.9 | |

| Aldehyde Oxidation | KMnO$$4$$, 1,4-dioxane/H$$2$$O | 82 | >95 |

Isomer Control and Recrystallization Strategies

Isomeric impurities, particularly 5-carboxylic acid derivatives, pose significant challenges. The patent literature highlights two mitigation strategies:

- Catalytic Optimization: Use of sodium iodide during cyclopropanation reduces isomer formation by stabilizing transition states.

- Recrystallization: Crude products are purified using ethanol-water mixtures (35–65% ethanol), increasing the target isomer ratio from 95:5 to >99:1.

Case Study:

- Crude 1-(2,2-difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid (isomer ratio 95:5) recrystallized from 40% ethanol achieves 99.6% purity with 75.8% recovery.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can occur at the difluorocyclopropyl group, often facilitated by the presence of electron-withdrawing fluorine atoms

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium arylsulfinates, palladium catalysts

Major Products: The major products formed from these reactions include various substituted pyrazoles, difluorocyclopropyl derivatives, and functionalized carboxylic acids .

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in the synthesis of complex organic molecules. Its difluorocyclopropyl group imparts distinct physicochemical properties that facilitate various chemical transformations.

Biology

Research indicates potential applications in enzyme inhibition studies. The compound's structure allows it to interact with specific molecular targets, enhancing binding affinity due to the electron-withdrawing properties of the difluorocyclopropyl group.

Medicine

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid is explored for its therapeutic potential in drug discovery, particularly as:

- Anti-inflammatory agents : Compounds with similar structures have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

- Anticancer agents : The pyrazole ring has been associated with promising anticancer activities, making it a focus for developing new treatments.

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and materials science due to its unique properties. Its stability and reactivity make it suitable for various formulations.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole exhibit significant anti-inflammatory properties. In vitro studies showed that compounds similar to this compound effectively inhibited COX-2 with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Anticancer Properties

Research focused on pyrazole derivatives highlighted their anticancer effects through mechanisms involving apoptosis induction in cancer cells. The structural modifications in compounds similar to this acid have been shown to enhance biological activity while maintaining safety profiles.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance binding affinity to enzymes or receptors due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and stability. The pyrazole ring may interact with active sites of enzymes, leading to inhibition or modulation of enzymatic activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid with related pyrazole-4-carboxylic acid derivatives:

Key Observations:

- Steric Effects : The difluorocyclopropyl group in the target compound imposes greater steric hindrance compared to linear substituents (e.g., CF₂H in or allyl in ), which may influence binding to biological targets.

- Lipophilicity : The dichlorophenyl derivative exhibits higher molecular weight and lipophilicity, favoring membrane penetration, whereas the target compound’s cyclopropyl group balances rigidity and moderate hydrophobicity.

Biological Activity

1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid (CAS No. 2172240-86-5) is a fluorinated organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6F2N2O2

- SMILES : C1C(C1(F)F)N2C=C(C=N2)C(=O)O

- InChIKey : XOSUOSQZVIFQJM-UHFFFAOYSA-N

The difluorocyclopropyl group enhances the compound's reactivity and binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes and cancer progression. The pyrazole ring can effectively bind to active sites on enzymes, leading to modulation of their activity .

- Receptor Interaction : Preliminary studies suggest that this compound may act as a partial agonist for certain cannabinoid receptors (CB1), indicating potential applications in pain management and neuroprotection .

In Vitro Studies

A series of experiments have demonstrated the compound's inhibitory effects on different biological pathways:

| Biological Activity | IC50 (nM) | Comments |

|---|---|---|

| hCB1 Receptor Agonism | 221 | Moderate potency observed |

| Enzyme Inhibition (NA) | 52.31 | Highest activity noted for specific derivatives |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly influence the compound's biological activity. For instance, substituents on the phenyl ring enhance binding affinity and inhibitory potency against target enzymes. Compounds with electron-withdrawing groups generally exhibited higher inhibitory activities compared to those with electron-donating groups .

Case Study 1: Anti-inflammatory Activity

In a recent study, derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, suggesting their potential as therapeutic agents in treating inflammatory diseases.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the difluorocyclopropyl group was crucial for enhancing cytotoxicity, highlighting its importance in drug design .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,2-Difluorocyclopropyl)-1H-pyrazole-4-carboxylic acid, and what key reaction steps are involved?

The synthesis typically involves:

- Cyclocondensation : Reacting precursors like ethyl acetoacetate with a cyclopropyl-containing hydrazine derivative to form the pyrazole core .

- Hydrolysis : Basic or acidic hydrolysis of ester intermediates to yield the carboxylic acid group, as demonstrated in analogous pyrazole-4-carboxylate hydrolysis .

- Difluorocyclopropyl Introduction : Using reagents like difluorocarbene sources (e.g., TMSCF2H) or cyclopropanation agents to install the 2,2-difluorocyclopropyl moiety. This step may require optimization of temperature and catalysts to enhance regioselectivity 19.3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane geometry. ¹⁹F NMR is critical for verifying difluoromethyl groups .

- X-Ray Diffraction : Resolves regiochemistry and crystal packing, as seen in structurally similar pyrazole derivatives .

- IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and cyclopropane ring vibrations .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as similar compounds may release toxic fumes (e.g., nitrogen oxides) under decomposition .

- Storage : Store in sealed containers at room temperature, away from oxidizing agents .

Advanced Questions

Q. How can computational methods like DFT be applied to predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example, DFT studies on analogous pyrazoles revealed charge distribution patterns influencing biological activity .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic sites, aiding in rational drug design .

Q. What strategies can resolve contradictions in spectral data when confirming the regiochemistry of substituents?

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish between regioisomers. For instance, NOE interactions between cyclopropane protons and pyrazole substituents can confirm positioning .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen connectivity in ambiguous cases .

- Comparative Crystallography : Compare experimental X-ray data with computational models to validate assignments .

Q. How do variations in reaction conditions affect the yield and purity during the difluorocyclopropyl group introduction?

- Catalyst Selection : Palladium or copper catalysts (e.g., CuI) improve difluoromethylation efficiency. For example, Cu-mediated reactions reduced byproduct formation in related syntheses 19.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during cyclopropanation, while higher temperatures (80–100°C) may accelerate ring closure 19.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, whereas ethereal solvents (e.g., THF) improve selectivity 19.

Q. What methodologies are used to analyze the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic/basic/neutral buffers at elevated temperatures (40–60°C) and monitor degradation via HPLC. For example, pyrazole-4-carboxylic acids degrade via decarboxylation under strong acidic conditions .

- Thermogravimetric Analysis (TGA) : Determines decomposition thresholds and hygroscopicity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for biological applications?

- Substituent Modification : Replace the difluorocyclopropyl group with other fluorinated moieties (e.g., trifluoromethyl) to assess impact on target binding. SAR studies on similar compounds showed enhanced metabolic stability with fluorinated groups .

- Bioisosteric Replacement : Substitute the pyrazole ring with triazole or imidazole to evaluate pharmacokinetic improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.